2-Chloro-3-methylbenzene-1-sulfonyl chloride
Description
Contextual Significance within Arenesulfonyl Chloride Chemistry
Arenesulfonyl chlorides are a class of organic compounds characterized by the presence of a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. magtech.com.cn They are highly reactive electrophiles, a property that underpins their extensive use in organic synthesis. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and other sulfur-containing compounds, respectively. These reactions are fundamental in the construction of a wide array of organic molecules with diverse applications.
The specific substitution pattern of 2-Chloro-3-methylbenzene-1-sulfonyl chloride, with a chlorine atom and a methyl group on the benzene (B151609) ring, modulates its reactivity compared to unsubstituted benzenesulfonyl chloride or other substituted analogues. The electronic and steric effects of these substituents can influence the rate and outcome of its reactions, offering a degree of control in synthetic strategies. For instance, the presence of the ortho-chloro and meta-methyl groups can affect the orientation of incoming reactants and the stability of reaction intermediates.
Historical Development of Research Interest
The synthesis and application of arenesulfonyl chlorides, in general, have a long history in organic chemistry, with foundational methods for their preparation being developed over a century ago. Early methods included the reaction of sulfonic acids or their salts with chlorinating agents like phosphorus pentachloride or thionyl chloride. orgsyn.orggoogle.com A significant advancement was the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, a method that remains widely used for its efficiency. orgsyn.org
Scope and Contemporary Research Imperatives
Current research involving this compound is primarily driven by its utility as a synthetic intermediate. The key research imperatives can be categorized as follows:
Pharmaceutical and Agrochemical Synthesis: The compound serves as a crucial building block in the synthesis of complex organic molecules with potential biological activity. The sulfonamide linkage, readily formed from sulfonyl chlorides, is a common feature in many pharmaceutical drugs and herbicides. For instance, the related compound 2-chloro-3-methyl-4-methylsulfonylbenzoic acid is an important intermediate in the synthesis of the herbicide tembotrione. patsnap.com
Materials Science: There is growing interest in incorporating arenesulfonyl groups into polymers to modify their properties. This compound can be used to functionalize polymers, potentially enhancing their thermal stability, flame retardancy, or other physical characteristics.
Development of Novel Synthetic Methodologies: The reactivity of the sulfonyl chloride group continues to be explored in the development of new chemical transformations. Research in this area focuses on developing more efficient, selective, and environmentally friendly methods for forming carbon-sulfur and nitrogen-sulfur bonds using reagents like this compound. magtech.com.cn
Interactive Data Table: Contemporary Research Applications
| Field of Research | Specific Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive sulfonamides | The sulfonamide group is a key pharmacophore in many drugs. |
| Agrochemicals | Intermediate for herbicides and pesticides | Provides a scaffold for molecules with herbicidal or insecticidal properties. |
| Materials Science | Functionalization of polymers | Introduction of the sulfonyl group can enhance material properties. |
| Organic Synthesis | Development of new reaction methodologies | Exploring the reactivity of the sulfonyl chloride for novel transformations. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKXJOYJKYIHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270637 | |
| Record name | 2-Chloro-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191545-47-7 | |
| Record name | 2-Chloro-3-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191545-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylbenzene-1-sulfonyl chloride | |
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Advanced Synthetic Methodologies for 2 Chloro 3 Methylbenzene 1 Sulfonyl Chloride
Chlorosulfonation Routes and Mechanistic Considerations
The introduction of the sulfonyl chloride moiety onto the aromatic ring of a precursor is a fundamental transformation in the synthesis of this compound. Several established methods, including direct chlorosulfonation, oxidation of sulfur-containing substrates, and reactions involving diazonium salts, are employed.
Direct chlorosulfonation is a common method for preparing arylsulfonyl chlorides. This electrophilic aromatic substitution reaction typically involves treating an aromatic precursor with chlorosulfonic acid (ClSO₃H). orgsyn.org For the synthesis of 2-chloro-3-methylbenzene-1-sulfonyl chloride, the logical precursor is 2-chlorotoluene.
The reaction proceeds via the attack of the aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid. The orientation of the incoming chlorosulfonyl group is dictated by the directing effects of the substituents already present on the benzene (B151609) ring—the chloro and methyl groups. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director. The interplay of these electronic effects and steric hindrance from the existing groups influences the isomeric distribution of the product. youtube.comstackexchange.com The reaction is typically conducted at low temperatures (e.g., 0–5°C) to control the reactivity and minimize the formation of byproducts, such as sulfones. mdpi.com After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid, causing the sulfonyl chloride product to precipitate. orgsyn.org
Table 1: Reaction Parameters for Direct Chlorosulfonation
| Parameter | Details |
| Precursor | 2-Chlorotoluene |
| Reagent | Chlorosulfonic acid (ClSO₃H) |
| Reaction Type | Electrophilic Aromatic Substitution |
| Key Conditions | Low temperature (0–5°C) to control selectivity |
| Work-up | Quenching with ice-water |
| Challenges | Control of isomer formation, potential for sulfone byproduct |
An alternative strategy involves the oxidative chlorination of sulfur-containing precursors, namely 2-chloro-3-methylbenzenethiol (B1661423) or its corresponding disulfide, bis(2-chloro-3-methylphenyl) disulfide. This approach avoids the use of highly corrosive chlorosulfonic acid and can often be performed under milder, more environmentally benign conditions. organic-chemistry.orggoogle.com
Several reagent systems have been developed for this transformation. A common method employs an oxidant in the presence of a chloride source. For instance, the combination of Oxone (potassium peroxymonosulfate) and potassium chloride (KCl) in an aqueous medium provides an efficient system for converting thiols and disulfides to their corresponding sulfonyl chlorides. rsc.org Other viable oxidants include sodium chlorate (B79027) (NaClO₃) or sodium hypochlorite (B82951) (bleach) in the presence of hydrochloric acid (HCl). rsc.orgijsrp.org The reaction mechanism involves the oxidation of the sulfur species to a sulfenic or sulfinic acid intermediate, which is then chlorinated to yield the final sulfonyl chloride product. These methods are often rapid, high-yielding, and can be performed at room temperature. organic-chemistry.orgrsc.org
Table 2: Reagents for Oxidative Chlorination of Thiols/Disulfides
| Precursor | Oxidant/Chloride Source | Solvent | Key Advantage |
| 2-Chloro-3-methylbenzenethiol | Oxone / KCl | Water | Green solvent, mild conditions rsc.org |
| Bis(2-chloro-3-methylphenyl) disulfide | NaClO₃ / HCl | Water | Organic solvent-free, good yields ijsrp.org |
| 2-Chloro-3-methylbenzenethiol | N-Chlorosuccinimide (NCS) | Acidic Media | High yields, readily available reagents organic-chemistry.orggoogle.com |
| 2-Chloro-3-methylbenzenethiol | NaOCl (Bleach) / HCl | Dichloromethane (B109758)/Water | Economic, simple procedure organic-chemistry.orgrsc.org |
The Sandmeyer-type reaction provides a versatile route to arylsulfonyl chlorides from the corresponding anilines. organic-chemistry.org In this case, 2-chloro-3-methylaniline (B1589733) serves as the starting material. The synthesis proceeds in two main steps:
Diazotization: The aromatic primary amine is converted into an arenediazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5°C). rsc.orggoogle.com
Chlorosulfonylation: The resulting diazonium salt solution is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. nih.gov This step, known as the Meerwein reaction, facilitates the replacement of the diazonium group with the -SO₂Cl group. nih.gov
This method is particularly useful for synthesizing isomers that are difficult to obtain through direct chlorosulfonation. google.com Modern advancements in flow chemistry have been applied to this reaction, allowing for the safe, in-situ generation and consumption of potentially unstable diazonium salts, making the process more scalable and less labor-intensive. rsc.orgresearchgate.net
While less common, this compound can theoretically be prepared via halogen exchange from other sulfonyl halides, such as the corresponding sulfonyl fluoride (B91410) or bromide. Sulfonyl fluorides are generally more stable than sulfonyl chlorides but less reactive. The conversion of a sulfonyl fluoride to a sulfonyl chloride can be achieved using reagents like phosphorus pentachloride (PCl₅). orgsyn.org This type of reaction involves a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion by a chloride ion. The equilibrium of the reaction is driven by the relative bond strengths and the reaction conditions employed. This methodology is typically reserved for instances where the precursor sulfonyl fluoride is more readily accessible than the target sulfonyl chloride through other routes.
Green Chemistry Principles and Sustainable Synthetic Protocols
In line with the growing emphasis on sustainable chemical manufacturing, greener synthetic routes for arylsulfonyl chlorides are being actively developed. These methods aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. mdpi.comsci-hub.se
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions using visible light as an energy source. nih.gov This technology has been successfully applied to the chlorosulfonylation of arenediazonium salts. In a typical photoredox protocol, an aniline (B41778) precursor (e.g., 2-chloro-3-methylaniline) is converted to its diazonium salt in situ. nih.gov A photocatalyst, often a ruthenium or iridium complex, is excited by visible light and initiates a single-electron transfer (SET) process. This generates an aryl radical from the diazonium salt, which is then trapped by sulfur dioxide. Subsequent oxidation and reaction with a chloride source yield the desired arylsulfonyl chloride. nih.gov
This approach offers several advantages over traditional Sandmeyer conditions, including milder reaction temperatures (often room temperature), lower catalyst loadings, and high tolerance for various functional groups. nih.gov Furthermore, heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been developed, offering a more sustainable alternative that simplifies catalyst separation and recycling. nih.gov These methods represent a significant step towards a more environmentally friendly synthesis of this compound. nih.govnih.gov
Continuous Flow Synthesis Optimization and Process Intensification
Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch methods. organic-chemistry.org The inherent benefits of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely, make it an attractive approach for the production of this compound. organic-chemistry.orgresearchgate.net
The implementation of continuous flow processes can lead to significant process intensification, resulting in higher space-time yields and improved product quality. organic-chemistry.org For instance, in the synthesis of aryl sulfonyl chlorides, continuous stirred-tank reactors (CSTRs) have been employed to achieve a significant improvement in spacetime yield compared to batch processes. organic-chemistry.org The automation of these systems, incorporating real-time monitoring and feedback control, further enhances process consistency and reliability. organic-chemistry.org
A key advantage of continuous flow is the ability to safely perform highly exothermic reactions, which are common in chlorosulfonation. organic-chemistry.orgresearchgate.net The small reactor volumes and high surface-area-to-volume ratios in microreactors facilitate efficient heat dissipation, mitigating the risk of thermal runaway. organic-chemistry.org This enhanced safety profile allows for the use of more concentrated reagents and higher reaction temperatures, leading to faster reaction rates and increased throughput.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
| Parameter | Batch Process | Continuous Flow Process |
| Spacetime Yield | Lower | Significantly Higher organic-chemistry.org |
| Safety | Higher risk with exothermic reactions | Improved safety due to better heat transfer organic-chemistry.orgresearchgate.net |
| Process Control | Limited | Precise control over parameters organic-chemistry.org |
| Scalability | Can be challenging | More straightforward scalability organic-chemistry.org |
| Product Purity | Variable | Often higher and more consistent organic-chemistry.org |
This table provides a generalized comparison based on literature for aryl sulfonyl chloride synthesis and is expected to be applicable to this compound.
Solvent-Free and Environmentally Benign Reaction Conditions
The development of environmentally friendly synthetic methods is a central goal in modern chemistry. For the synthesis of sulfonyl chlorides, this has led to the exploration of solvent-free and aqueous reaction conditions to minimize the use of hazardous organic solvents.
Several green methodologies have been reported for the synthesis of sulfonyl chlorides that could be adapted for this compound. One such approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of water. organic-chemistry.org This method avoids the use of harsh and corrosive reagents traditionally employed in chlorosulfonation.
Another promising green alternative is the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H O) as an efficient oxidant for the conversion of thiols to sulfonyl chlorides in sustainable solvents like water or ethanol. researchgate.net This process is characterized by mild reaction conditions and a simple, solvent-free workup, making it an attractive option for industrial applications. researchgate.net
Furthermore, the use of oxone in combination with a chloride source in water has been demonstrated as a simple and rapid method for the efficient synthesis of sulfonyl chlorides from thiols and disulfides. rsc.org These water-based systems not only reduce the environmental impact but can also simplify product isolation and purification.
Table 2: Environmentally Benign Reagents for Sulfonyl Chloride Synthesis
| Reagent System | Solvent | Key Advantages |
| N-Chlorosuccinimide (NCS) | Water | Avoids harsh reagents organic-chemistry.org |
| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H O) | Water, Ethanol | Mild conditions, simple workup researchgate.net |
| Oxone-KX (X=Cl) | Water | Rapid and efficient rsc.org |
This table summarizes general findings for the synthesis of sulfonyl chlorides and suggests potential applications for the synthesis of this compound.
Functional Group Compatibility and Regioselectivity in Synthesis
The synthesis of this compound involves the introduction of a sulfonyl chloride group onto a substituted benzene ring. Achieving the desired regioselectivity is crucial for obtaining the correct isomer and ensuring the purity of the final product.
The primary synthetic route to this compound is the chlorosulfonation of 2-chloro-3-methyltoluene. The directing effects of the existing substituents on the aromatic ring, namely the chloro and methyl groups, play a critical role in determining the position of the incoming sulfonyl chloride group. The chloro group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The interplay of their electronic and steric effects will influence the final isomeric distribution. In the case of 2-chloro-3-methyltoluene, the substitution pattern leading to this compound suggests that the sulfonation occurs at the position para to the methyl group and meta to the chloro group. Careful control of reaction conditions, such as temperature and the choice of sulfonating agent, is essential to maximize the yield of the desired isomer.
Regarding functional group compatibility, the harsh conditions often employed in traditional chlorosulfonation reactions using reagents like chlorosulfonic acid can limit the presence of sensitive functional groups on the starting material. However, the milder and more selective reagents and conditions discussed in the context of environmentally benign synthesis (e.g., NCS, NaDCC) offer a broader tolerance for various functional groups. This expanded compatibility opens up the possibility of synthesizing more complex derivatives of this compound with pre-existing functionalities, thus streamlining multi-step synthetic sequences.
Reactivity and Mechanistic Investigations of 2 Chloro 3 Methylbenzene 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
2-Chloro-3-methylbenzene-1-sulfonyl chloride is characterized by a highly electrophilic sulfur atom within the sulfonyl chloride (-SO₂Cl) group. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles, leading to substitution of the chloride ion. This reactivity is fundamental to its application as a versatile intermediate in organic synthesis, particularly for introducing the 2-chloro-3-methylbenzenesulfonyl moiety into other molecules. The general mechanism for these transformations is typically a bimolecular nucleophilic substitution (Sₙ2-type) process at the sulfur center. researchgate.netmdpi.com
Reactions with Nitrogen-Containing Nucleophiles: Formation of Sulfonamides
One of the most prevalent reactions of this compound is its reaction with primary and secondary amines to yield the corresponding sulfonamides. sigmaaldrich.com This transformation is a cornerstone in medicinal chemistry, as the sulfonamide linkage is a key structural motif in a vast number of biologically active compounds. sigmaaldrich.comnih.gov The reaction involves the nitrogen atom of the amine acting as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.
While specific kinetic and thermodynamic data for the amidation of this compound are not extensively documented in readily available literature, the general principles governing nucleophilic substitution at a sulfonyl center are well-established. These reactions are typically considered to be thermodynamically favorable, resulting in the formation of a stable S-N bond.
Kinetic studies on the solvolysis of various arenesulfonyl chlorides indicate that the reactions generally follow a second-order rate law, consistent with a concerted Sₙ2 mechanism. researchgate.netmdpi.com The rate of reaction is dependent on the concentrations of both the sulfonyl chloride and the nucleophile. The transition state is thought to involve the simultaneous formation of the sulfur-nucleophile bond and the breaking of the sulfur-chloride bond. researchgate.net Kinetic solvent isotope effect studies on related systems further support a mechanism where solvent molecules may participate in stabilizing the transition state, but a proton transfer is not involved in the rate-determining step. researchgate.netmdpi.com The table below, adapted from studies on related arenesulfonyl chlorides, illustrates how substituents can influence reaction rates, providing a model for predicting the reactivity of the title compound.
| Arenesulfonyl Chloride Substituent | Methanolysis | Ethanolysis | Propanolysis | Isopropanolysis |
|---|---|---|---|---|
| 4-Me | 3.80 | 0.82 | 0.506 | 0.066 |
| H | 3.76 | 0.91 | 0.488 | 0.080 |
| 4-Br | 3.24 | 0.67 | 0.450 | 0.099 |
| 2,4,6-Me₃ | 29.1 | 4.99 | 3.03 | 0.44 |
| 2,6-Me₂-4-t-Bu | 28.1 | 5.70 | 3.43 | 0.47 |
Data adapted from studies on the alcoholysis of arenesulfonyl chlorides, presented here to illustrate general reactivity trends.
The reactivity of this compound is modulated by the electronic and steric properties of its substituents.
Electronic Effects : The chlorine atom at the 2-position is an electron-withdrawing group. This inductive effect pulls electron density away from the aromatic ring and, consequently, from the sulfur atom. This withdrawal of electron density increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus enhancing its reactivity. researchgate.net Conversely, the methyl group at the 3-position is weakly electron-donating, which slightly counteracts the effect of the chloro group.
Steric Effects : The methyl group is positioned ortho to the sulfonyl chloride group. Typically, ortho substituents are expected to sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate. mdpi.com However, studies on other ortho-alkyl-substituted arenesulfonyl chlorides have revealed a counterintuitive phenomenon sometimes referred to as a "positive steric effect" or "steric acceleration." researchgate.netmdpi.com This increased reactivity is theorized to arise from the relief of steric strain as the geometry at the sulfur center changes from tetrahedral in the ground state to a more open trigonal bipyramidal structure in the transition state. researchgate.net The ortho-methyl group may also restrict the rotation around the C-S bond, locking the molecule into a more reactive conformation that facilitates nucleophilic attack. researchgate.net
When this compound reacts with a molecule containing multiple nucleophilic sites (a polyfunctionalized system), the reaction often proceeds with high chemoselectivity. For instance, in a reaction with an amino alcohol, the sulfonyl chloride will preferentially react with the more nucleophilic amine group over the less nucleophilic hydroxyl group to form a sulfonamide. This selectivity is a key principle in organic synthesis, allowing for the targeted modification of complex molecules.
The reaction of amino alcohols with reagents like thionyl chloride (SOCl₂) can be complex, but optimized procedures allow for selective reactions. organic-chemistry.org While not directly involving a sulfonyl chloride, these studies highlight that by controlling reaction conditions, one functional group (like an amine) can be protonated and deactivated while another (the alcohol) reacts. In the case of sulfonyl chlorides, the inherent higher nucleophilicity of the amine typically drives the selectivity without the need for such measures, leading cleanly to the N-sulfonylated product.
Reactions with Oxygen-Containing Nucleophiles: Formation of Sulfonate Esters
This compound readily reacts with oxygen-containing nucleophiles, such as alcohols and phenols, to form the corresponding sulfonate esters. This process, often called sulfonylation, is a common method for converting a hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.comlibretexts.org
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.comyoutube.com These reactions are almost always performed in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the HCl generated during the reaction. youtube.comyoutube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.comyoutube.com
Other Nucleophilic Transformations (e.g., to Sulfinic Acids, Sulfones)
Beyond the formation of sulfonamides and sulfonate esters, the sulfonyl chloride group can be transformed into other sulfur-containing functionalities.
Formation of Sulfinic Acids : Sulfonyl chlorides can be reduced to the corresponding sulfinic acids. This is a common and frequently used method for preparing sulfinic acids. chez-alice.fr A variety of reducing agents can be employed for this transformation, with common choices including sodium sulfite (B76179) (Na₂SO₃) or zinc dust. rsc.org Another method involves the reduction of sulfonyl chlorides to anhydrous sulfinate salts using magnesium, which can then be protonated to the sulfinic acid or used directly in subsequent reactions. rsc.org
Formation of Sulfones : The synthesis of sulfones from sulfonyl chlorides can be achieved through several routes. One classic method is the Friedel-Crafts sulfonylation, where the sulfonyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst to form a diaryl sulfone. orgsyn.org Alternatively, sulfonyl chlorides can be converted into aliphatic sulfones. A one-pot, two-step procedure has been developed where the sulfonyl chloride is first reduced to a magnesium sulfinate salt, which is then alkylated in situ with an alkyl halide to produce the sulfone. rsc.org While Friedel-Crafts reactions with alkyl sulfonyl chlorides can be complicated by competing chlorination of the aromatic ring, aryl sulfonyl chlorides are generally effective in these reactions. google.com
Solvolysis Mechanisms and Kinetic Analysis
The study of the solvolysis of arenesulfonyl chlorides is a cornerstone for understanding nucleophilic substitution mechanisms at a sulfur(VI) center. These reactions involve the cleavage of the sulfur-chlorine bond by a solvent molecule, which acts as the nucleophile. The rates and mechanisms of these reactions are highly sensitive to the structure of the arenesulfonyl chloride, the properties of the solvent, and the reaction conditions. For this compound, as with other substituted benzenesulfonyl chlorides, the reaction mechanism is generally considered to be bimolecular. beilstein-journals.orgnih.gov
The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to correlate solvolysis rate constants and elucidate reaction mechanisms. The equation is expressed as:
log(k/k₀) = lNT + mYCl
where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. The parameter l represents the sensitivity of the reaction rate to the solvent nucleophilicity (NT), while m measures the sensitivity to the solvent's ionizing power (YCl). beilstein-journals.org
For the solvolysis of most arenesulfonyl chlorides, studies on related compounds have consistently shown high sensitivity to solvent nucleophilicity (l values typically greater than 1.0) and moderate sensitivity to solvent ionizing power (m values around 0.5-0.7). nih.govnih.gov This pattern is strong evidence for a bimolecular SN2 mechanism where the solvent provides significant nucleophilic assistance in the rate-determining step. nih.gov
While this methodology is standard for arenesulfonyl chlorides, a specific kinetic study applying the extended Grunwald-Winstein equation to the solvolysis of this compound across a comprehensive range of solvents was not found in a review of the available literature. Such a study would produce a data set similar to the interactive table below, allowing for the calculation of specific l and m values for the compound.
Interactive Table: Illustrative Data Format for a Grunwald-Winstein Analysis of an Arenesulfonyl Chloride Note: Specific rate constants for this compound are not available in the literature reviewed. This table demonstrates the format of the required experimental data.
| Solvent | NT | YCl | k (s-1) |
| 100% EtOH | 0.37 | -2.52 | Data Not Available |
| 90% EtOH | 0.16 | -0.93 | Data Not Available |
| 80% EtOH | 0.00 | 0.00 | Data Not Available |
| 50% EtOH | -0.20 | 1.99 | Data Not Available |
| 100% MeOH | 0.17 | -1.19 | Data Not Available |
| 90% Acetone | -0.37 | -0.85 | Data Not Available |
| 97% TFE | -3.3 | 2.83 | Data Not Available |
Based on trends for analogous compounds, it is predicted that this compound would yield l and m values consistent with a concerted SN2 mechanism.
The Kinetic Solvent Isotope Effect (KSIE) is a key mechanistic probe determined by comparing the reaction rate in a protonated solvent (like H₂O or CH₃OH) to that in its deuterated counterpart (D₂O or CH₃OD). The resulting ratio, for instance kH₂O/kD₂O, provides insight into the role of the solvent's hydroxyl proton in the transition state.
For the hydrolysis of arenesulfonyl chlorides, KSIE values are typically in the range of 1.4 to 1.8. beilstein-journals.orgnih.gov A KSIE value significantly greater than unity is interpreted as evidence for general-base catalysis by a second solvent molecule. nih.gov In this scenario, one solvent molecule acts as the nucleophile, attacking the sulfur atom, while a second solvent molecule assists by deprotonating the attacking nucleophile in the rate-determining transition state. This suggests a more complex, termolecular (SN3-like) pathway. beilstein-journals.org
Specific experimental KSIE values for the solvolysis of this compound have not been reported in the searched scientific literature. However, the values obtained for closely related arenesulfonyl chlorides provide a strong basis for predicting its behavior.
| Compound | KSIE (kH₂O/kD₂O) | Reference |
| Methanesulfonyl chloride | 1.57 | beilstein-journals.org |
| Benzenesulfonyl chloride | 1.56 | beilstein-journals.org |
| p-Nitrobenzenesulfonyl chloride | 1.76 | beilstein-journals.org |
| trans-β-Styrenesulfonyl chloride | 1.46 | nih.gov |
Given these consistent findings, it is highly probable that the solvolysis of this compound would also exhibit a KSIE significantly greater than 1, indicating the involvement of general base catalysis in the reaction mechanism.
The solvolysis of arenesulfonyl chlorides can be mechanistically categorized into several potential pathways:
SN1 Mechanism: This pathway involves a slow, unimolecular ionization of the S-Cl bond to form a highly reactive sulfonyl cation intermediate, which is then rapidly captured by the solvent. However, there is no convincing experimental evidence to support the SN1 mechanism in the solvolysis of arenesulfonyl chlorides. nih.gov The sulfonyl cation is considered too high in energy to be a viable intermediate under typical solvolytic conditions. beilstein-journals.org
SN2 Mechanism: This is a concerted, bimolecular process where a single solvent molecule attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state and displacing the chloride ion in one step. The extensive data from Grunwald-Winstein correlations on various arenesulfonyl chlorides, showing high sensitivity to solvent nucleophilicity (l) and moderate sensitivity to ionizing power (m), strongly supports the SN2 pathway as the dominant mechanism. nih.govnih.gov
SN3 (or General Base Catalyzed SN2) Mechanism: This pathway is a refinement of the SN2 mechanism, suggested by significant KSIE values. It involves a termolecular transition state where one solvent molecule acts as a nucleophile and a second solvent molecule functions as a general base, facilitating proton removal from the attacking nucleophile. beilstein-journals.org
Electrophilic and Radical Processes Involving the Sulfonyl Chloride Moiety
Beyond solvolysis, the sulfonyl chloride functional group is a versatile electrophile and can also participate in radical reactions.
The sulfur atom in this compound is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly electrophilic and susceptible to attack by a wide variety of nucleophiles. This electrophilicity is the basis for its most common application in organic synthesis: the formation of sulfonamides via reaction with primary or secondary amines, and the formation of sulfonate esters through reaction with alcohols or phenols. libretexts.org These reactions proceed via a nucleophilic substitution mechanism at the sulfur center.
Arenesulfonyl chlorides can also serve as precursors to sulfonyl radicals (ArSO₂•). The S-Cl bond can be cleaved homolytically, typically initiated by a radical initiator or photochemical methods, to abstract the chlorine atom. rsc.org These resulting sulfonyl radicals are valuable intermediates in synthesis, capable of adding across carbon-carbon multiple bonds in alkenes and alkynes. acs.orgmagtech.com.cn Radical addition-translocation-cyclization processes using arenesulfonyl chlorides have been developed to synthesize complex cyclic molecules. researcher.life While specific studies detailing radical reactions of this compound were not identified, its chemical structure is amenable to these established radical pathways.
Derivatives and Their Research Applications in Advanced Organic Synthesis
Synthesis of Substituted Sulfonamide Analogues
The most common transformation of 2-chloro-3-methylbenzene-1-sulfonyl chloride involves its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. cbijournal.com The synthesis is typically straightforward, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride (HCl), which is usually scavenged by a base. cbijournal.comnih.gov
The versatility of this compound as a synthetic building block is demonstrated by its reaction with a wide array of nucleophiles, including various amines and heterocyclic compounds. This reactivity allows for the generation of a broad spectrum of sulfonamide derivatives, each with unique structural and electronic properties conferred by the amine substituent. The reaction scope includes simple aliphatic amines, substituted anilines, and complex heterocyclic amines, which are prevalent in biologically active molecules. researchgate.netmdpi.commdpi.com
The general synthesis involves reacting the sulfonyl chloride with the amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) or acetonitrile. nih.gov This method's adaptability has been leveraged in the creation of compound libraries for drug discovery, targeting a range of conditions. For instance, benzenesulfonamide (B165840) derivatives have been synthesized as potential anti-influenza agents and inhibitors of the HIV-1 capsid protein. nih.govnih.gov The reaction with heterocyclic amines, such as those containing imidazole (B134444) or pyridine moieties, is particularly significant for generating compounds with potential anticancer or antimicrobial activities. mdpi.comambeed.com
Below is an interactive table showcasing representative examples of amine and heterocyclic substrates that can be reacted with this compound to yield diverse sulfonamide analogues, based on established synthetic protocols for related sulfonyl chlorides.
| Substrate Class | Specific Example | Resulting Sulfonamide Structure Feature | Potential Application Area |
|---|---|---|---|
| Aliphatic Amines | Cyclohexylamine | N-Cyclohexyl-2-chloro-3-methylbenzenesulfonamide | General Organic Synthesis |
| Aromatic Amines | 4-Fluoroaniline | N-(4-Fluorophenyl)-2-chloro-3-methylbenzenesulfonamide | Medicinal Chemistry (e.g., Enzyme Inhibitors) nih.gov |
| Heterocyclic Amines (Saturated) | Piperidine | 1-[(2-Chloro-3-methylphenyl)sulfonyl]piperidine | Scaffolds for Bioactive Molecules |
| Heterocyclic Amines (Aromatic) | 2-Aminopyridine | N-(Pyridin-2-yl)-2-chloro-3-methylbenzenesulfonamide | Antimicrobial/Anticancer Agents mdpi.com |
| Functionalized Amines | Glycine methyl ester | Methyl 2-({[(2-chloro-3-methylphenyl)sulfonyl]amino})acetate | Peptidomimetics, HIV Inhibitors nih.gov |
The synthesis of enantiomerically pure chiral compounds is of paramount importance in modern drug development. Chiral sulfonamides, in particular, are valuable targets. Stereoselective synthesis of these derivatives from achiral precursors like this compound can be achieved through several strategies.
One common approach is the use of a chiral amine substrate. When this compound reacts with an enantiopure amine, the chirality of the amine is incorporated into the final sulfonamide product. This substrate-controlled diastereoselective reaction is a direct method for producing chiral sulfonamides.
Another strategy involves the use of chiral auxiliaries. For instance, readily available and inexpensive chiral compounds like (1S)-(+)-10-camphorsulfonamide can be used to develop new classes of chiral non-racemic sulfonamides. drexel.edu While not directly starting from this compound, the principles demonstrate how a chiral scaffold can direct subsequent reactions.
More advanced methods involve asymmetric catalysis, where a chiral catalyst influences the reaction between the sulfonyl chloride and a prochiral amine to favor the formation of one enantiomer over the other. Although the development of catalytic asymmetric methods for sulfonamide synthesis is less mature than for other transformations, research into chiral catalysts for reactions involving related sulfur-stereogenic compounds like sulfoximines and sulfinamides highlights the ongoing interest in controlling stereochemistry at the sulfur center. organic-chemistry.orgresearchgate.netacs.orgnih.gov
Formation of Sulfonyl Fluorides and Other Related Sulfur(VI) Compounds
Beyond sulfonamides, the sulfonyl chloride group of this compound is a precursor to other important sulfur(VI) functionalities, notably sulfonyl fluorides and sulfonate esters.
Sulfonyl Fluorides: Aryl sulfonyl fluorides have gained significant attention as highly stable yet reactive probes for chemical biology and as key connectors in "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) click chemistry. mdpi.com They are generally more resistant to hydrolysis and thermolysis than their sulfonyl chloride counterparts. The conversion of this compound to the corresponding sulfonyl fluoride can be achieved through a direct halogen exchange (HALEX) reaction. A simple and mild method involves reacting the sulfonyl chloride with potassium fluoride (KF) in a water/acetone biphasic mixture, which can provide a broad range of sulfonyl fluorides in high yields (84-100%). organic-chemistry.orgnih.gov Another effective reagent is potassium bifluoride (KHF₂). mdpi.com These methods are often scalable and avoid the use of more hazardous fluorinating agents. researchgate.netresearchgate.net
Sulfonate Esters: The reaction of this compound with alcohols or phenols, typically in the presence of a base such as pyridine, yields sulfonate esters. researchtrends.neteurjchem.com These esters are valuable synthetic intermediates. They can function as protecting groups for alcohols and phenols or act as effective leaving groups in nucleophilic substitution reactions, similar to tosylates. researchgate.netresearchgate.net The synthesis is generally high-yielding and can be performed with a wide variety of substituted phenols, making it a reliable method for activating hydroxyl groups for further transformations. researchtrends.netresearchgate.net
The following table summarizes these transformations.
| Product Class | Reactant | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Sulfonyl Fluoride | Fluoride Source | KF in Water/Acetone | organic-chemistry.orgnih.gov |
| Sulfonate Ester | Phenol | Pyridine, Dichloromethane | researchtrends.neteurjchem.com |
| Sulfonate Ester | Alcohol | Amine Base | eurjchem.com |
Utilization as Key Building Blocks in Complex Molecular Architectures
The defined substitution pattern and reactive handle of this compound make it an ideal starting point for constructing more elaborate molecules, from libraries of small organic compounds to large polymeric structures.
In modern drug discovery, combinatorial chemistry is employed to rapidly generate large collections, or "libraries," of structurally related compounds for high-throughput screening. nih.gov this compound serves as an excellent scaffold for such libraries. The 2-chloro-3-methylphenylsulfonyl core provides a constant structural motif, while the reactive sulfonyl chloride group allows for the introduction of diversity.
By reacting the sulfonyl chloride with a large set of diverse amines (the "building blocks"), a library of sulfonamides can be synthesized in parallel. Each member of the library retains the core scaffold but possesses a unique R-group from the amine, allowing for a systematic exploration of the structure-activity relationship (SAR). This approach has been successfully applied to discover lead compounds for various biological targets. nih.gov
Aryl sulfonyl chlorides, particularly those with multiple sulfonyl chloride groups on a single aromatic core, have been identified as highly effective initiators for metal-catalyzed living radical polymerization (LRP). cmu.eduresearchgate.net This advanced polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.
While this compound is a monofunctional initiator, related di- or tri-sulfonyl chloride compounds can serve as cores for the synthesis of star polymers. cmu.eduresearchgate.net In this process, the sulfonyl chloride group is reduced by a metal catalyst (e.g., a copper complex) to generate a sulfonyl radical. This radical then initiates the polymerization of a monomer, such as styrene (B11656) or a methacrylate. The key advantage of sulfonyl chloride initiators is that the rate of initiation is often faster than the rate of propagation, which is a primary requirement for producing polymers with uniform chain lengths. cmu.edu This application demonstrates the utility of the sulfonyl chloride functional group in materials science, enabling the construction of complex, multi-armed polymer architectures originating from a central aromatic core. cmu.eduresearchgate.net
Lack of Specific Research Data on Bioisosteric Replacements and Scaffold Hopping for this compound Derivatives
This compound is primarily utilized as a reactive intermediate. Its sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines or alcohols to form sulfonamides and sulfonate esters, respectively. These resulting sulfonamide-based compounds are of interest in medicinal chemistry due to their known antibacterial and anti-inflammatory properties. eurekaselect.comworldscientificnews.com
However, the focused investigation of these derivatives through the lens of bioisosteric replacement—the exchange of one functional group for another with similar physicochemical properties to enhance biological activity—is not documented. Similarly, scaffold hopping, a strategy to identify novel molecular core structures (scaffolds) while retaining similar biological activity, does not appear as a reported research application for derivatives of this specific compound. nih.gov
Research on related isomers, such as 3-chloro-2-methylbenzenesulfonyl chloride, has shown that its derivatives are explored for biological activities, for instance, as potential inhibitors of hydroxysteroid dehydrogenase for treating conditions like type-2 diabetes. researchgate.net This indicates that substituted benzenesulfonyl chlorides are valuable starting materials in drug discovery. Yet, this specific research focus has not been extended in the available literature to derivatives of this compound.
The absence of dedicated studies on bioisosteric replacement and scaffold hopping for this compound's derivatives means that data tables and detailed research findings on this topic cannot be generated without speculation. The available scientific data focuses on the synthesis of its derivatives rather than their application in these advanced molecular design strategies. eurekaselect.comresearchgate.net
Therefore, while the foundational chemistry of this compound as a synthetic building block is established, its role in the nuanced fields of bioisosteric and scaffold hop analysis remains an unexplored area of research.
Theoretical and Computational Studies of 2 Chloro 3 Methylbenzene 1 Sulfonyl Chloride and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intrinsic properties of molecules like 2-Chloro-3-methylbenzene-1-sulfonyl chloride. These computational approaches solve the Schrödinger equation, or a simplified form of it, to predict molecular structure, energy, and various electronic properties from first principles, without the need for empirical data.
DFT has become a standard method in computational chemistry due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-311++G(d,p) to provide reliable predictions for a wide range of organic molecules. researchgate.net These calculations are performed on the gaseous phase molecule to understand its fundamental characteristics, which can then be correlated with experimental observations in condensed phases. mdpi.com
The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is central to this understanding, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO represents the orbital containing the most energetic electrons and acts as an electron donor in chemical reactions. For aromatic sulfonyl chlorides, the HOMO is typically delocalized across the benzene (B151609) ring. researchgate.netresearchgate.net
LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. In this class of compounds, the LUMO is often distributed over the sulfonyl chloride group (-SO₂Cl) and the benzene ring. researchgate.net
Natural Bond Orbital (NBO) analysis provides a more detailed picture of electron delocalization. It examines hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital. In this compound, NBO analysis would reveal interactions between the lone pair orbitals of the oxygen and chlorine atoms and the anti-bonding orbitals of the sulfur atom and the benzene ring. These delocalizations are key to understanding the stability and conformational preferences of the molecule. mdpi.com
Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through geometry optimization. This computational process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.
The distribution of electron density within a molecule dictates its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. MEP surfaces plot the electrostatic potential onto the electron density surface, using a color scale to indicate charge. nih.gov
Red regions (negative potential) are electron-rich and susceptible to electrophilic attack. For this compound, these areas are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl group. researchgate.netnih.gov
Blue regions (positive potential) are electron-poor and indicate sites for nucleophilic attack. The sulfur atom of the sulfonyl chloride group is a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent oxygen and chlorine atoms. cdnsciencepub.com
This predicted reactivity is consistent with the known chemistry of sulfonyl chlorides, which readily react with nucleophiles like amines and alcohols at the electrophilic sulfur center. beilstein-journals.orgorganic-chemistry.org
Spectroscopic Methodologies and Theoretical Correlation
A key application of quantum chemical calculations is the prediction of spectroscopic properties. By simulating spectra computationally, researchers can aid in the interpretation of experimental data, confirm structural assignments, and understand the vibrational and electronic behavior of molecules.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency.
DFT calculations can accurately predict these vibrational frequencies. The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. The resulting theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a gaseous-phase model. To correct for this, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals). nih.gov
For this compound, theoretical calculations allow for the unambiguous assignment of complex spectral regions where multiple vibrational modes overlap.
Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| S=O | Asymmetric Stretch | 1370 - 1400 |
| S=O | Symmetric Stretch | 1170 - 1190 |
| S-Cl | Stretch | 550 - 600 |
| C-Cl | Stretch | 650 - 750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
Note: These are representative ranges. Precise values are dependent on the specific computational method and the molecular environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govmdpi.com
The chemical shift of a nucleus is determined by its local electronic environment. The substituents on the benzene ring—the chloro, methyl, and sulfonyl chloride groups—each exert distinct electronic effects (inductive and resonance) that shield or deshield the various aromatic protons and carbons, leading to a unique NMR fingerprint.
¹H NMR: The aromatic protons will appear as a complex multiplet pattern. The proton ortho to the chlorine atom is expected to be shifted downfield relative to benzene, while the protons influenced by the methyl group will be shifted slightly upfield.
¹³C NMR: The carbon atom directly attached to the chlorine (C-Cl) will be significantly deshielded. The carbon attached to the sulfonyl group (C-S) will also show a downfield shift. The methyl carbon will appear in the typical aliphatic region.
By comparing the theoretically predicted chemical shifts with experimental data, chemists can confirm the structure of this compound and assign each peak in the spectrum to a specific atom in the molecule. comporgchem.comst-andrews.ac.uk This correlation is crucial for verifying the identity and purity of synthesized compounds.
Interactive Table: Illustrative Predicted NMR Chemical Shifts (Relative to TMS)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H (ortho to -SO₂Cl) | 7.8 - 8.0 | C-SO₂Cl | 138 - 142 |
| H (meta to -SO₂Cl) | 7.4 - 7.6 | C-Cl | 133 - 136 |
| H (para to -SO₂Cl) | 7.5 - 7.7 | C-CH₃ | 139 - 143 |
| CH₃ | 2.4 - 2.6 | Aromatic C-H | 125 - 132 |
Note: These values are illustrative predictions based on typical substituent effects in similar compounds. Actual shifts depend on the solvent and specific computational parameters.
X-ray Crystallography in Conjunction with Computational Modeling for Solid-State Structures
Computational modeling, often employing Density Functional Theory (DFT), is a powerful tool used alongside X-ray crystallography to refine and interpret experimental data. For arenesulfonyl chlorides, DFT calculations can help in understanding the electronic structure and the influence of substituents on the molecular geometry. These computational approaches are instrumental in modeling the solid-state packing and predicting the crystal lattice energies, providing a deeper understanding of the forces governing the crystal structure. The integration of these methods provides a more complete picture of the molecule's three-dimensional arrangement and has become a standard practice in modern structural chemistry.
Table 1: Crystallographic Data for the Isomer 3-Chloro-2-methylbenzene-1-sulfonyl chloride
| Parameter | Value |
| Chemical Formula | C₇H₆Cl₂O₂S |
| Molecular Weight | 225.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.7233 (16) |
| b (Å) | 9.8849 (13) |
| c (Å) | 16.216 (2) |
| β (°) | 100.143 (2) |
| Volume (ų) | 1849.8 (4) |
| Z | 8 |
Data sourced from studies on the constitutional isomer, 3-chloro-2-methylbenzene-1-sulfonyl chloride.
Reaction Pathway Modeling and Transition State Characterization
The reactivity of arenesulfonyl chlorides is a subject of extensive computational investigation, typically focusing on nucleophilic substitution reactions. The specific reaction pathways for this compound have not been individually modeled, but general mechanisms for arenesulfonyl chlorides have been well-established through theoretical studies.
Computational modeling, particularly using DFT methods, is employed to map the potential energy surface of a reaction. This allows for the characterization of transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed. For arenesulfonyl chlorides, the mechanism of nucleophilic substitution can vary. Studies on the hydrolysis of benzenesulfonyl chloride and its derivatives suggest that the reaction often proceeds through an SN2-like mechanism, involving a single transition state. nih.gov However, depending on the substituents on the aromatic ring and the nature of the nucleophile, an addition-elimination (SAN) mechanism, involving a pentacoordinate sulfur intermediate, may also be operative. nih.gov
For instance, theoretical studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com These computational models also reveal how ortho-substituents, such as the chloro and methyl groups in this compound, can influence reactivity through steric and electronic effects, which can alter the energy barrier of the transition state. mdpi.com
Intermolecular Interactions and Supramolecular Network Analysis
The study of intermolecular interactions is fundamental to understanding the packing of molecules in a crystal and their resulting physical properties. While a specific analysis of the supramolecular network of this compound is not available, research on related substituted aromatic compounds provides a strong indication of the types of interactions that are likely to be present.
In the solid state, molecules of this compound would be expected to interact through a variety of non-covalent forces. These may include weak C—H···O and C—H···Cl hydrogen bonds, where the sulfonyl oxygens and the chlorine atoms act as acceptors. Furthermore, π–π stacking interactions between the aromatic rings are also anticipated to play a significant role in the crystal packing.
The analysis of supramolecular structures is often aided by computational tools such as Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts in a crystal structure. Studies on structurally similar molecules, such as chloro- and methyl-substituted phenols, have demonstrated the presence of O—H···O, C—H···π, and π–π interactions that direct the formation of their supramolecular assemblies. It is highly probable that analogous interactions dictate the crystal packing of this compound and its derivatives.
Future Research Directions and Emerging Paradigms for 2 Chloro 3 Methylbenzene 1 Sulfonyl Chloride
Development of Novel Catalytic Systems for Sustainable Transformations
The development of novel catalytic systems is a cornerstone of modern chemistry, aiming to enhance efficiency and sustainability. For 2-Chloro-3-methylbenzene-1-sulfonyl chloride, future research will likely focus on creating sophisticated catalysts that can mediate its transformations with high precision and minimal environmental impact.
Detailed research will likely pursue catalyst-controlled divergent reactions, where a single starting material can be guided to form different products by selecting the appropriate catalyst. rsc.org For instance, palladium or rhodium-based catalysts could be designed to selectively activate different bonds in derivatives of this compound, leading to a diverse range of molecular scaffolds from a common precursor. rsc.org The emphasis will be on developing catalysts that operate under mild conditions, utilize earth-abundant metals, and can be easily recovered and recycled, aligning with the principles of green chemistry.
Table 1: Comparison of Traditional vs. Novel Catalytic Approaches
| Feature | Traditional Methods | Novel Catalytic Systems |
|---|---|---|
| Catalyst | Stoichiometric reagents, harsh acids/bases | Transition metals (e.g., Pd, Rh, Cu), organocatalysts, biocatalysts |
| Reaction Conditions | High temperatures, high pressures | Mild temperatures and pressures |
| Selectivity | Often low, leading to mixtures of products | High chemo-, regio-, and stereoselectivity |
| Sustainability | Generation of significant waste | High atom economy, catalyst recyclability, reduced waste |
| Scope | Limited to specific transformations | Broad applicability for diverse functionalization |
The ultimate goal is to replace classical synthetic methods, which often rely on stoichiometric reagents and produce significant waste, with more elegant and sustainable catalytic alternatives.
Advanced Flow Chemistry Applications for Enhanced Control and Scalability
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis and manipulation of this compound. dfc-kyoto.co.jp This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. dfc-kyoto.co.jpmdpi.com
Future applications will involve the design of integrated flow systems for the multi-step synthesis of complex molecules derived from this compound. researchgate.net These systems could incorporate in-line purification and analysis, enabling a seamless and automated production process from starting materials to the final product. mdpi.com The scalability of flow chemistry makes it an attractive platform for both laboratory-scale research and industrial-scale production. mdpi.com
Table 2: Controllable Parameters in Flow Synthesis of this compound Derivatives
| Parameter | Range of Control | Impact on Reaction |
|---|---|---|
| Temperature | -78 °C to 300 °C | Reaction rate, selectivity, suppression of side reactions |
| Pressure | 1 to 200 bar | Control of boiling point, reaction with gases |
| Residence Time | Milliseconds to hours | Reaction completion, prevention of degradation |
| Stoichiometry | Precise molar ratios | Yield, purity, minimization of excess reagents |
| Mixing | Rapid and efficient | Enhanced reaction rates, improved homogeneity |
The implementation of flow chemistry will not only accelerate the synthesis of known derivatives but also enable the exploration of new chemical space by allowing for reactions that are difficult or dangerous to perform using traditional batch chemistry.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems involving intermolecular interactions, opens up new avenues for the application of this compound in the creation of functional materials. By strategically modifying the structure of the molecule, it can be endowed with the ability to self-assemble into highly ordered, large-scale structures such as gels, liquid crystals, or nanofibers. thieme-connect.deillinois.edu
Future research will focus on designing derivatives of this compound that can participate in specific non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The interplay of these forces will dictate the final architecture of the self-assembled material. illinois.edu These materials could find applications in areas such as drug delivery, tissue engineering, and molecular electronics.
Table 3: Potential Non-Covalent Interactions for Self-Assembly
| Interaction Type | Structural Motif on Derivative | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding | Amide, carboxylic acid, or alcohol functionalities | Fibers, sheets, gels |
| π-π Stacking | Aromatic rings | Columnar arrays, liquid crystals |
| Halogen Bonding | Chlorine atom on the benzene (B151609) ring | Crystalline networks |
| Hydrophobic Interactions | Long alkyl chains | Micelles, vesicles in aqueous media |
The ability to control the self-assembly process through external stimuli, such as light, temperature, or pH, will be a key area of investigation, leading to the development of "smart" materials with tunable properties. thieme-connect.de
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools for prediction and design. nih.govacs.orgnih.gov In the context of this compound, AI can be employed to accelerate the discovery of new reactions, predict the properties of novel derivatives, and design optimal synthetic routes. acs.orgwashu.edu
Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new transformations involving this compound. nih.govnih.gov This can save significant time and resources by prioritizing experiments that are most likely to succeed. Furthermore, generative models can design new molecules with desired properties, such as specific biological activities or material characteristics, using this compound as a starting scaffold. nih.gov
Table 4: Applications of AI/ML in Research on this compound
| AI/ML Application | Description | Potential Outcome |
|---|---|---|
| Retrosynthesis Planning | Algorithms suggest synthetic pathways to a target molecule. | More efficient and novel routes to complex derivatives. |
| Property Prediction | Models predict physical, chemical, and biological properties. | Rapid screening of virtual compounds for desired characteristics. |
| Reaction Optimization | AI systems identify the optimal conditions for a chemical reaction. | Higher yields, improved purity, and reduced costs. |
| De Novo Design | Generative models create new molecules with specified properties. | Discovery of novel drug candidates or functional materials. |
The integration of AI with automated synthesis platforms could ultimately lead to closed-loop systems where new molecules are designed, synthesized, and tested in a fully autonomous fashion. nih.gov
Applications in Combinatorial Chemistry and High-Throughput Screening Methodologies
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as libraries. researchgate.netnih.gov this compound is an excellent building block for combinatorial synthesis due to the reactive sulfonyl chloride group, which can be readily coupled with a wide variety of nucleophiles, such as amines and alcohols.
Future research will involve the use of this compound in the creation of diverse chemical libraries for drug discovery and materials science. nih.govresearchgate.net These libraries can then be subjected to high-throughput screening (HTS) to identify "hits"—compounds with a desired biological activity or physical property. researchgate.netj-morphology.combenthamscience.com
Table 5: Illustrative Combinatorial Library Design
| Library Component | Building Blocks | Resulting Diversity |
|---|---|---|
| Scaffold | This compound | 1 |
| Building Block Set A (Amines) | 100 different primary and secondary amines | 100 sulfonamides |
| Building Block Set B (Alcohols) | 100 different alcohols and phenols | 100 sulfonate esters |
| Total Library Size | - | 200 unique compounds |
This approach significantly accelerates the discovery process by allowing for the simultaneous evaluation of thousands of compounds. researchgate.net The combination of combinatorial chemistry and HTS will be instrumental in unlocking the full potential of this compound in various application areas.
Q & A
Q. What are the standard synthetic routes for 2-chloro-3-methylbenzene-1-sulfonyl chloride, and how do reaction conditions influence product purity?
The compound is synthesized via chlorosulfonation of m-xylene using chlorosulfonic acid under controlled temperature (0–5°C). Key factors include stoichiometric ratios of reagents, reaction time, and quenching methods to minimize hydrolysis of the sulfonyl chloride group. Purification typically involves fractional distillation or recrystallization from non-polar solvents to achieve >95% purity .
Q. How do the chloro and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing sulfonyl chloride and chloro groups activate the benzene ring toward electrophilic substitution, while the methyl group exerts a steric effect, directing nucleophilic attacks (e.g., amines, alcohols) to the para position relative to the sulfonyl group. This regioselectivity is critical for synthesizing sulfonamides or sulfonate esters with defined structures .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- 1H/13C NMR : Distinct aromatic proton signals (δ 7.2–8.1 ppm) and methyl group resonance (δ 2.4–2.6 ppm) confirm substitution patterns.
- IR Spectroscopy : Strong S=O stretching (1360–1380 cm⁻¹) and S-Cl (580–600 cm⁻¹) bands validate functional groups.
- Elemental Analysis : Matches theoretical C, H, S, and Cl content (C7H6Cl2O2S) .
Advanced Research Questions
Q. How can competing hydrolysis of the sulfonyl chloride group be minimized during sulfonamide synthesis?
Use anhydrous solvents (e.g., dichloromethane) and rigorously exclude moisture. Slow addition of amine nucleophiles at low temperatures (−10°C to 0°C) reduces side reactions. Catalytic bases like pyridine can neutralize HCl byproducts, improving yields to >80% .
Q. What experimental approaches resolve discrepancies in reported yields for sulfonate ester formation?
Systematic variation of alcohol nucleophilicity (primary vs. tertiary), solvent polarity (aprotic vs. protic), and reaction time can identify optimal conditions. For example, sterically hindered alcohols require longer reaction times (24–48 hrs) and elevated temperatures (40–60°C) for >70% conversion .
Q. How does the compound’s electronic profile impact its use in synthesizing hydroxysteroid dehydrogenase inhibitors?
The sulfonyl chloride’s electrophilicity enables covalent modification of enzyme active sites. Comparative studies with analogs (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) show that methyl substitution enhances lipid solubility, improving cellular uptake in in vitro assays .
Methodological & Application-Oriented Questions
Q. What strategies are employed to functionalize polymers using this compound for thermal stabilization?
- Grafting : React with hydroxyl-terminated polymers (e.g., polyvinyl alcohol) to form sulfonate ester linkages.
- Characterization : Thermogravimetric analysis (TGA) shows increased decomposition temperatures (ΔT +50°C), while tensile testing confirms enhanced mechanical strength .
Q. How can regioselectivity challenges in multi-step syntheses be addressed using this reagent?
Sequential functionalization (e.g., sulfonylation followed by Friedel-Crafts alkylation) leverages the directing effects of substituents. Computational modeling (DFT) predicts preferential attack sites, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
